molecular formula C16H13ClN2OS2 B2810868 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide CAS No. 895779-63-2

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2810868
CAS No.: 895779-63-2
M. Wt: 348.86
InChI Key: HLWWTYHJCPCGQV-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiazole ring, and a chlorophenyl group

Biochemical Analysis

Biochemical Properties

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and glutathione peroxidase . These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in inflammatory responses, thereby modulating the cellular inflammatory state.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in signal transduction pathways . By inhibiting these kinases, this compound can modulate cellular responses to external stimuli, affecting processes such as cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained modulation of cellular signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its localization and accumulation in particular cellular compartments. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, affecting its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Coupling of the Rings: The final step involves coupling the thiazole and thiophene rings through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride (AlCl3) in the presence of a suitable electrophile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
  • N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide is unique due to the presence of both a thiophene and a thiazole ring, which may confer distinct electronic properties and biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-12-5-3-11(4-6-12)16-19-13(10-22-16)7-8-18-15(20)14-2-1-9-21-14/h1-6,9-10H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWWTYHJCPCGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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